

Technical Guide: 1-(Aminomethyl)cycloheptanol (CAS 45732-95-4)

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Compound of Interest

Compound Name: 1-(Aminomethyl)cycloheptanol

Cat. No.: B1288031

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Disclaimer: Information available in the public domain regarding **1-(Aminomethyl)cycloheptanol** (CAS 45732-95-4) is limited. This guide summarizes the available data from chemical suppliers and provides a generalized, theoretical synthesis protocol based on common organic chemistry principles for analogous compounds. The experimental protocol provided has not been verified through published literature for this specific compound and should be approached with appropriate caution and optimization. No peer-reviewed studies detailing the biological activity, mechanism of action, or specific experimental uses of this compound were identified.

Chemical and Physical Properties

Publicly available data for **1-(Aminomethyl)cycloheptanol** is sparse and primarily sourced from chemical supplier databases. The following table summarizes the reported physical and chemical properties. It is important to note that some data points, such as melting point and solubility, are not consistently available.

Property	Value	Source
CAS Number	45732-95-4	N/A
Molecular Formula	C ₈ H ₁₇ NO	[1]
Molecular Weight	143.23 g/mol	[1]
IUPAC Name	1-(aminomethyl)cycloheptan-1-ol	[1]
Boiling Point	240.297 °C at 760 mmHg (Predicted)	N/A
Density	0.992 g/cm ³ (Predicted)	N/A
Flash Point	99.128 °C (Predicted)	N/A
Purity	Typically offered at ≥95%	[1]
Appearance	Not specified	N/A
Solubility	Not specified	N/A
Melting Point	Not specified	N/A

Synthesis

No specific, peer-reviewed synthesis protocols for **1-(Aminomethyl)cycloheptanol** were found in the available literature. However, a common and plausible synthetic route for 1-(aminomethyl)cycloalkanols involves the reduction of the corresponding 1-hydroxycycloalkanecarbonitrile. This general approach is outlined below as a theoretical experimental protocol.

Generalized Experimental Protocol: Synthesis of **1-(Aminomethyl)cycloheptanol** from Cycloheptanone

This two-step protocol involves the formation of a cyanohydrin from cycloheptanone, followed by its reduction to the desired amino alcohol.

Step 1: Synthesis of 1-Hydroxycycloheptanecarbonitrile

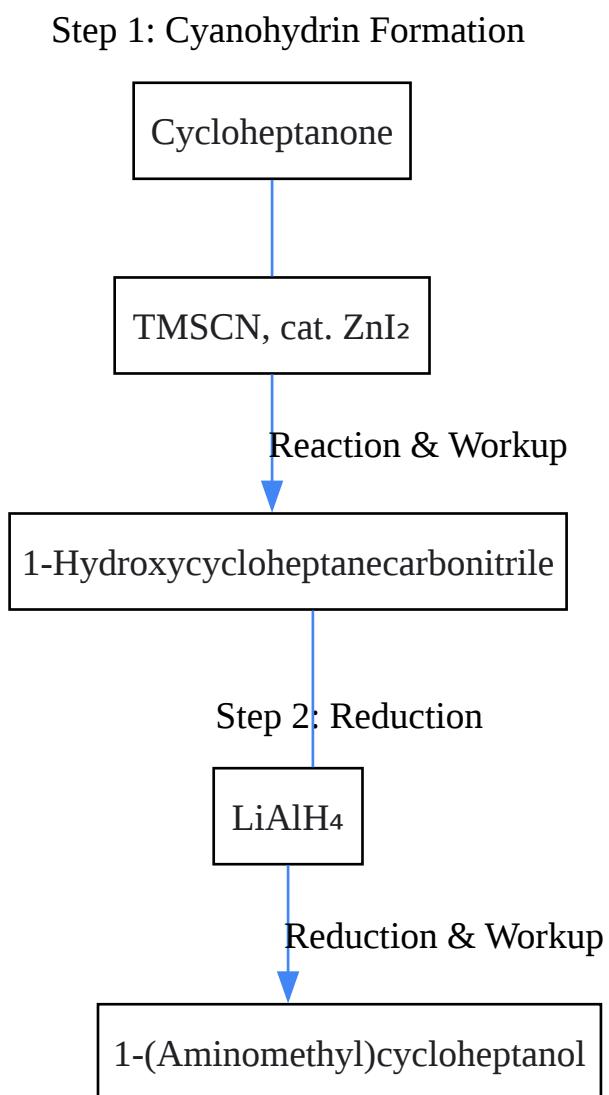
- To a stirred solution of cycloheptanone (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or diethyl ether) at 0 °C, add a source of cyanide, such as trimethylsilyl cyanide (TMSCN) (1.1 equivalents), and a catalytic amount of a Lewis acid, such as zinc iodide (ZnI_2).
- Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-hydroxycycloheptanecarbonitrile. Purification can be achieved by column chromatography if necessary.

Step 2: Reduction of 1-Hydroxycycloheptanecarbonitrile to **1-(Aminomethyl)cycloheptanol**

- In a separate flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of a strong reducing agent, such as lithium aluminum hydride ($LiAlH_4$) (2.0-3.0 equivalents), in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran (THF)) at 0 °C.
- Slowly add a solution of 1-hydroxycycloheptanecarbonitrile (1.0 equivalent) in the same anhydrous solvent to the $LiAlH_4$ suspension, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.
- Cool the reaction mixture to 0 °C and carefully quench the excess $LiAlH_4$ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
- Stir the resulting mixture at room temperature until a granular precipitate forms.

- Filter the solid and wash it thoroughly with an organic solvent (e.g., ethyl acetate or THF).
- Combine the filtrate and the washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude **1-(Aminomethyl)cycloheptanol**.
- The final product can be purified by distillation under reduced pressure or by crystallization.

Generalized Synthesis Workflow Diagram



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Caption: Generalized two-step synthesis of **1-(Aminomethyl)cycloheptanol**.

Biological Activity and Mechanism of Action

There is no information available in the public domain regarding the biological activity, pharmacological properties, or mechanism of action of **1-(Aminomethyl)cycloheptanol**. Amino alcohols as a class are known to exhibit a wide range of biological activities, including acting as intermediates for pharmaceuticals and as chiral ligands.^{[2][3][4][5][6]} However, without specific studies on this compound, any potential biological role is purely speculative.

Signaling Pathways

No information was found regarding any signaling pathways that may be modulated by **1-(Aminomethyl)cycloheptanol**.

Spectral Data

No publicly available spectral data (e.g., NMR, IR, Mass Spectrometry) for **1-(Aminomethyl)cycloheptanol** were found in the conducted searches. For research purposes, it would be necessary to acquire and characterize the compound to obtain this data.

Conclusion

1-(Aminomethyl)cycloheptanol (CAS 45732-95-4) is a commercially available chemical with limited publicly accessible technical data beyond basic physical properties. For researchers, scientists, and drug development professionals, this compound represents an under-investigated chemical entity. Any research involving this compound would require initial synthetic efforts, purification, and thorough characterization to establish its properties and potential activities. The provided synthetic protocol is a theoretical guide and should be adapted and optimized under appropriate laboratory conditions.

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